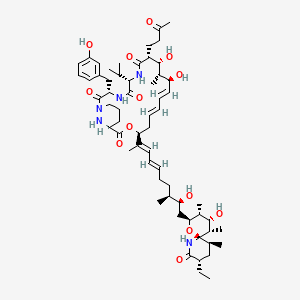
Ácido 3,5-dihidroxicinámico
Descripción general
Descripción
3,5-Dihydroxycinnamic acid (DHCA) is a naturally occurring compound found in various plants, including coffee, tea, and fruits such as apples and grapes. DHCA has been extensively studied for its potential health benefits, including antioxidant, anti-inflammatory, and anti-cancer properties.
Aplicaciones Científicas De Investigación
Materiales Funcionales Biobasados
El ácido 3,5-dihidroxicinámico juega un papel importante en el desarrollo de materiales funcionales biobasados. Se utiliza en la síntesis de polímeros que exhiben propiedades únicas, como la fotodeformabilidad bajo irradiación UV. Esto se debe a las reacciones de isomerización E-Z y cicloadición [2+2] de los derivados del cinamato . Estos materiales son prometedores para crear alternativas sostenibles a los plásticos convencionales, contribuyendo a la reducción del calentamiento global.
Desarrollo de Fármacos Antiinflamatorios
En el campo de la medicina, los derivados del ácido 3,5-dihidroxicinámico han mostrado efectos antiinflamatorios pronunciados. Actúan reduciendo la síntesis de citoquinas proinflamatorias e inhibiendo la producción de enzimas implicadas en los procesos inflamatorios. Esto los convierte en candidatos valiosos para el desarrollo de nuevos fármacos antiinflamatorios .
Biotecnología
Los derivados del compuesto se están explorando en aplicaciones biotecnológicas, particularmente en la biosíntesis microbiana. Por ejemplo, Escherichia coli ha sido modificado genéticamente para producir ácido cafeico, un compuesto relacionado, utilizando su complejo hidroxilasa endógeno. Este enfoque abre posibilidades para la síntesis microbiana de metabolitos secundarios vegetales complejos derivados del ácido 3,5-dihidroxicinámico .
Ciencia de Materiales
En la ciencia de los materiales, el ácido 3,5-dihidroxicinámico es un ingrediente clave en la creación de poliamidas y poliimidas de alta resistencia con alta transparencia. Estos materiales son comparables a los plásticos de alto rendimiento existentes y se derivan de fuentes biobasadas, lo que los convierte en alternativas respetuosas con el medio ambiente .
Aplicaciones Ambientales
Las aplicaciones ambientales del ácido 3,5-dihidroxicinámico incluyen su uso en la fabricación de poliésteres biodegradables. Estos poliésteres pueden degradarse en el medio ambiente, lo que reduce la contaminación y los problemas de gestión de residuos asociados con los plásticos tradicionales .
Industria Alimentaria
En la industria alimentaria, los ácidos hidroxicinámicos, incluido el ácido 3,5-dihidroxicinámico, son conocidos por sus propiedades antioxidantes. Interactúan con las biomacromoléculas de los alimentos, protegen contra la degradación de los componentes de los alimentos y se investigan por su potencial como antioxidantes alimentarios naturales .
Mecanismo De Acción
Target of Action
3,5-Dihydroxycinnamic acid, also known as caffeic acid, primarily targets two enzymes: Arachidonate 5-lipoxygenase (5-LOX) and Macrophage migration inhibitory factor (MIF) .
5-LOX is involved in the first step of leukotriene biosynthesis, playing a role in inflammatory processes . MIF is involved in the innate immune response to bacterial pathogens and regulates the function of macrophages in host defense .
Mode of Action
For instance, it can inhibit the production of cyclooxygenase-2-catalyzed prostaglandin E2 and 5-lipoxygenase, reducing leukotriene B4 production .
Biochemical Pathways
3,5-Dihydroxycinnamic acid is part of the plant phenylpropanoid pathway, which is responsible for the biosynthesis of aromatic amino acids and phenylpropanoids . It is also a metabolite found in human urine .
Pharmacokinetics
It is soluble in hot water , which may influence its bioavailability.
Result of Action
3,5-Dihydroxycinnamic acid has been shown to have anti-inflammatory effects. It acts by reducing mRNA and protein synthesis of tumor necrosis factor-α, interleukins 1β and 6, and also by decreasing the levels of activated neutrophil infiltrates .
Action Environment
The action of 3,5-Dihydroxycinnamic acid can be influenced by various environmental factors. For instance, the compound’s action, efficacy, and stability can be affected by temperature
Direcciones Futuras
Hydroxycinnamic acids, including 3,5-dihydroxycinnamic acid, have been highlighted for their potential in various applications, particularly due to their antioxidant properties . Research is ongoing to explore their potential uses in food applications, interactions with food biomacromolecules, and their potential as novel ingredients and functional foods .
Análisis Bioquímico
Biochemical Properties
3,5-Dihydroxycinnamic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit the production of cyclooxygenase-2-catalyzed prostaglandin E2 from lipopolysaccharide-treated cells and 5-lipoxygenase production from treated cells . These interactions highlight its potential as an anti-inflammatory agent.
Cellular Effects
3,5-Dihydroxycinnamic acid affects various types of cells and cellular processes. It has been observed to reduce mRNA and protein synthesis of pro-inflammatory cytokines such as tumor necrosis factor-α, interleukins 1β, and 6 . Additionally, it decreases the levels of activated neutrophil infiltrates, thereby modulating the inflammatory response. This compound also influences cell signaling pathways and gene expression, contributing to its anti-inflammatory effects.
Molecular Mechanism
At the molecular level, 3,5-Dihydroxycinnamic acid exerts its effects through several mechanisms. It binds to specific biomolecules, inhibiting or activating enzymes involved in inflammatory pathways. For example, it inhibits the production of cyclooxygenase-2-catalyzed prostaglandin E2 and 5-lipoxygenase, reducing the synthesis of pro-inflammatory mediators . These interactions result in decreased inflammation and potential therapeutic benefits.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3,5-Dihydroxycinnamic acid have been studied over time. It has been found to be relatively stable, with its anti-inflammatory effects persisting over extended periods . The compound may undergo degradation under certain conditions, which could influence its long-term efficacy. Studies have shown that its anti-inflammatory effects are maintained in both in vitro and in vivo models, indicating its potential for long-term therapeutic use.
Dosage Effects in Animal Models
The effects of 3,5-Dihydroxycinnamic acid vary with different dosages in animal models. At lower doses, it exhibits significant anti-inflammatory effects without notable toxicity . At higher doses, some adverse effects may be observed, including potential toxicity. It is essential to determine the optimal dosage to maximize therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
3,5-Dihydroxycinnamic acid is involved in various metabolic pathways. It is a product of the metabolism of 3,4,5-trihydroxycinnamic acid via a dehydroxylation reaction catalyzed by a dehydroxylase enzyme in human gut microbiota . This compound may also influence metabolic flux and metabolite levels, contributing to its biological activities.
Transport and Distribution
Within cells and tissues, 3,5-Dihydroxycinnamic acid is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular compartments . These interactions influence its localization and accumulation, affecting its overall activity and function.
Subcellular Localization
3,5-Dihydroxycinnamic acid is localized in specific subcellular compartments, which can affect its activity and function. Targeting signals and post-translational modifications may direct it to particular organelles, where it exerts its effects . Understanding its subcellular localization is crucial for elucidating its precise mechanisms of action.
Propiedades
IUPAC Name |
(E)-3-(3,5-dihydroxyphenyl)prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O4/c10-7-3-6(1-2-9(12)13)4-8(11)5-7/h1-5,10-11H,(H,12,13)/b2-1+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFFCZSWTQMCKFP-OWOJBTEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1O)O)C=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C=C(C=C1O)O)/C=C/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301030504 | |
| Record name | 3,5-Dihydroxycinnamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301030504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 3,5-Dihydroxycinnamic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032131 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS RN |
127791-54-2, 28374-93-8 | |
| Record name | (2E)-3-(3,5-Dihydroxyphenyl)-2-propenoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=127791-54-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,5-Dihydroxycinnamic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028374938 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,5-Dihydroxycinnamic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127791542 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,5-Dihydroxycinnamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301030504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,5-DIHYDROXYCINNAMIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9PD8QLS6G8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 3,5-Dihydroxycinnamic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032131 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
245 - 246 °C | |
| Record name | 3,5-Dihydroxycinnamic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032131 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![8-[(3S)-3-aminopyrrolidin-1-yl]-1-cyclopropyl-7-fluoro-9-methyl-4-oxoquinolizine-3-carboxylic acid;hydrate;hydrochloride](/img/structure/B1239124.png)







